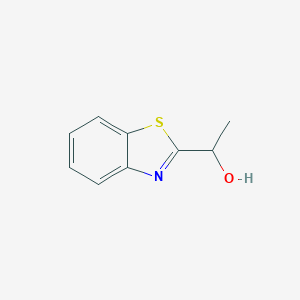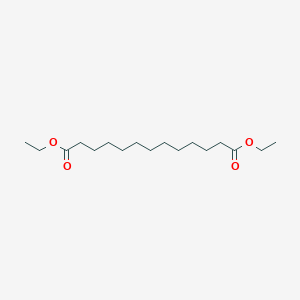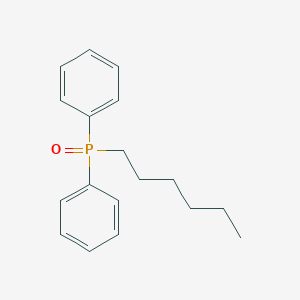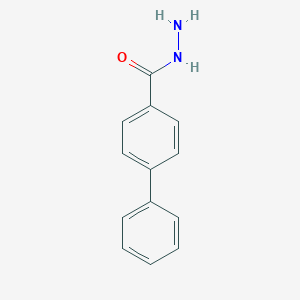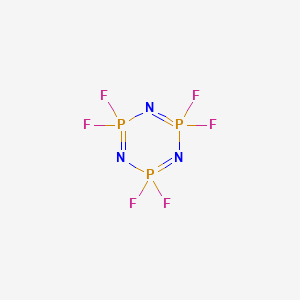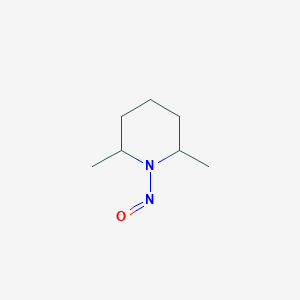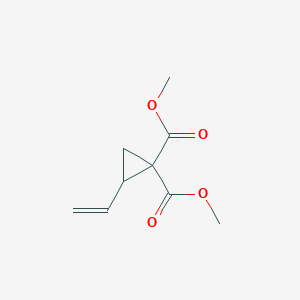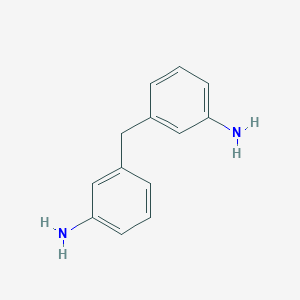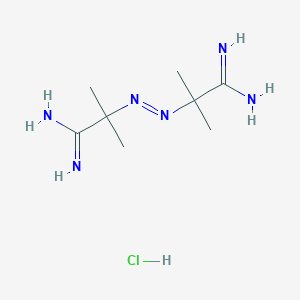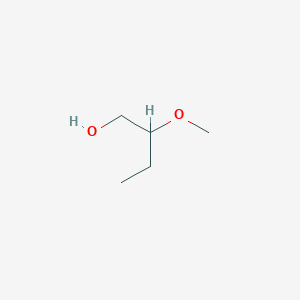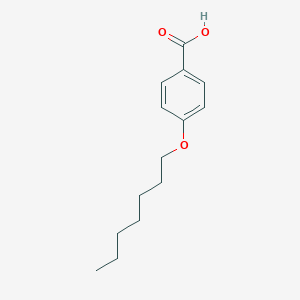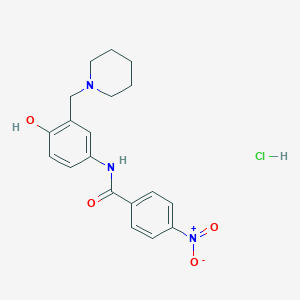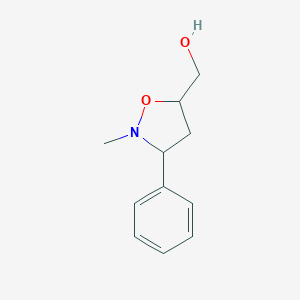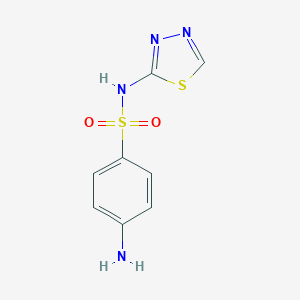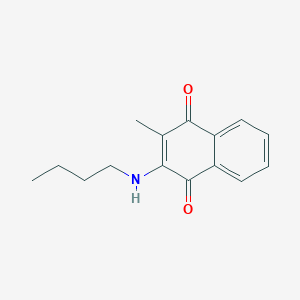
2-(Butylamino)-3-methylnaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Butylamino)-3-methylnaphthalene-1,4-dione, also known as BMN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a naphthoquinone derivative that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 2-(Butylamino)-3-methylnaphthalene-1,4-dione is not fully understood. However, it has been suggested that 2-(Butylamino)-3-methylnaphthalene-1,4-dione exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that 2-(Butylamino)-3-methylnaphthalene-1,4-dione inhibits the activity of certain enzymes and proteins involved in cancer cell growth and proliferation. The antiviral activity of 2-(Butylamino)-3-methylnaphthalene-1,4-dione is thought to be due to its ability to inhibit viral replication.
Biochemische Und Physiologische Effekte
2-(Butylamino)-3-methylnaphthalene-1,4-dione has been found to have both biochemical and physiological effects. It has been shown to increase the levels of certain enzymes and proteins involved in antioxidant defense mechanisms. 2-(Butylamino)-3-methylnaphthalene-1,4-dione has also been found to reduce the levels of certain inflammatory cytokines, suggesting that it may have anti-inflammatory effects. In addition, 2-(Butylamino)-3-methylnaphthalene-1,4-dione has been found to have a protective effect on liver cells, suggesting that it may have potential applications in the treatment of liver diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Butylamino)-3-methylnaphthalene-1,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been shown to have high purity and stability. However, there are also limitations to using 2-(Butylamino)-3-methylnaphthalene-1,4-dione in lab experiments. One limitation is that it can be toxic to cells at high concentrations. Additionally, the mechanism of action of 2-(Butylamino)-3-methylnaphthalene-1,4-dione is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(Butylamino)-3-methylnaphthalene-1,4-dione. One direction is to further investigate its potential applications in the treatment of cancer and viral infections. Another direction is to study its effects on other physiological systems, such as the nervous system. Additionally, future research could focus on elucidating the mechanism of action of 2-(Butylamino)-3-methylnaphthalene-1,4-dione, which could lead to the development of more effective treatments for various diseases.
Conclusion
In conclusion, 2-(Butylamino)-3-methylnaphthalene-1,4-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been found to exhibit antitumor, antiviral, and antioxidant activities. 2-(Butylamino)-3-methylnaphthalene-1,4-dione has been synthesized using different methods, and its mechanism of action is not fully understood. While 2-(Butylamino)-3-methylnaphthalene-1,4-dione has several advantages for lab experiments, there are also limitations to using it. Future research on 2-(Butylamino)-3-methylnaphthalene-1,4-dione could lead to the development of more effective treatments for various diseases.
Synthesemethoden
2-(Butylamino)-3-methylnaphthalene-1,4-dione can be synthesized using different methods. One of the most commonly used methods involves the reaction of 2-hydroxy-1,4-naphthoquinone and butylamine in the presence of a catalyst such as p-toluenesulfonic acid. This method yields 2-(Butylamino)-3-methylnaphthalene-1,4-dione in good yields and purity. Other methods involve the use of different amines or naphthoquinone derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Butylamino)-3-methylnaphthalene-1,4-dione has been extensively studied for its potential applications in various fields. It has been found to exhibit antitumor, antiviral, and antioxidant activities. 2-(Butylamino)-3-methylnaphthalene-1,4-dione has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to inhibit the replication of the hepatitis B virus and the human immunodeficiency virus (HIV).
Eigenschaften
CAS-Nummer |
18690-80-7 |
|---|---|
Produktname |
2-(Butylamino)-3-methylnaphthalene-1,4-dione |
Molekularformel |
C15H17NO2 |
Molekulargewicht |
243.3 g/mol |
IUPAC-Name |
2-(butylamino)-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C15H17NO2/c1-3-4-9-16-13-10(2)14(17)11-7-5-6-8-12(11)15(13)18/h5-8,16H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
NFFLYRHGZUIVAE-UHFFFAOYSA-N |
SMILES |
CCCCNC1=C(C(=O)C2=CC=CC=C2C1=O)C |
Kanonische SMILES |
CCCCNC1=C(C(=O)C2=CC=CC=C2C1=O)C |
Synonyme |
2-(BUTYLAMINO)-3-METHYLNAPHTHALENE-1,4-DIONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



